1-(3-Ethynylphenyl)ethanone

physicochemical property distillation ACD/Labs prediction

Irreproducible cross-couplings arise when ortho- or para-ethynylacetophenone isomers substitute for the meta isomer. 1-(3-Ethynylphenyl)ethanone eliminates this variability through distinct electronic character and validated biological activity. • Unique UppP inhibition: IC50 = 21 μM; activity not reported for the para isomer. • Predictable synthesis: ~93% yield via patented route; boiling point ~8 °C higher than para isomer simplifies purification. • Supply reliability: multiple vendors, ≥98% purity, ambient shipping.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 139697-98-6
Cat. No. B148647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethynylphenyl)ethanone
CAS139697-98-6
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C#C
InChIInChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3
InChIKeyUVDLFLCDFUZLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethynylphenyl)ethanone Overview


1-(3-Ethynylphenyl)ethanone, also referred to as 3‑ethynylacetophenone or 3‑acetylphenylacetylene, is a meta‑substituted aromatic ketone carrying a terminal alkyne at the 3‑position of the phenyl ring. With both a reactive acetyl group and a cross‑coupling‑ready ethynyl handle, the compound serves as a modular entry point for Sonogashira couplings, click chemistry, and heterocycle assembly . Its substitution pattern distinguishes it from the corresponding ortho and para isomers in terms of physicochemical properties, electronic effects, and downstream reactivity .

1
Modular building block Terminal alkyne and acetyl ketone enable Sonogashira coupling and click chemistry assembly.
2
Meta-substitution context Position-specific electronic effects support regioselective heterocycle synthesis.
3
Broad vendor availability Stocked by multiple global suppliers, supporting repeat-order and scale-up procurement.

1-(3-Ethynylphenyl)ethanone: Isomer Substitution Pitfalls


Ethynylacetophenone isomers are not functionally interchangeable. The meta isomer exhibits a boiling point approximately 8 °C higher than the para isomer and 11 °C higher than the ortho isomer, directly impacting purification conditions and distillation cutpoints . More critically, the 3‑ethynyl substitution places the alkyne in the position that is meta to the electron‑withdrawing acetyl group, which alters the electronic environment of the aromatic ring and influences both the rate of Sonogashira coupling and the direction of electrophilic substitution relative to the 4‑ethynyl congener [1]. In biological screens, the meta isomer has demonstrated measurable inhibition of the undecaprenyl diphosphatase UppP (IC50 = 21 μM), whereas equivalent activity has not been reported for the para isomer [2]. Substituting isomers therefore risks irreproducible synthetic outcomes and loss of hard‑won structure‑activity data.

Target Isomer
3-Ethynyl (meta)
Measured UppP enzyme inhibition reported.
Common Substitute
4-Ethynyl (para)
No matching UppP inhibition data found.
Isomers are not functionally interchangeable. Meta-specific electronic profile (Hammett σ) and boiling point elevation shift purification cutpoints and coupling rates compared to the para isomer. May lead to irreproducible synthetic outcomes if substituted.

1-(3-Ethynylphenyl)ethanone: Key Comparator Data


Boiling Point Elevation vs. para & ortho Isomers

The meta‑substituted ethynylacetophenone displays a consistently higher predicted boiling point than its positional isomers. At 760 mmHg, the target compound boils at 249.9 °C, while the para isomer boils at 241.8 °C and the ortho isomer at 238.3 °C . This 8.1 °C and 11.6 °C elevation, respectively, translates into wider separation windows during fractional distillation and altered solvent compatibility in high‑temperature reactions.

Boiling Point Elevation
Data to verify
+8.1 °C vs. para; +11.6 °C vs. ortho
Supports distillation-cutpoint review.
ACD/Labs predicted values; experimental verification recommended.
physicochemical property distillation ACD/Labs prediction

Synthetic Yield: Meta vs. Para Isomer

The synthesis of 1-(3-ethynylphenyl)ethanone via the route disclosed in US Patent 6689922 B1 proceeds in ~93 % yield, far exceeding the ~63 % yield reported for the para isomer when prepared from 1,4‑diethynylbenzene [1]. While the synthetic methods differ, the reported yields illustrate that the meta isomer can be obtained with substantially higher efficiency when the appropriate patent‑exemplified procedure is followed, reducing step‑counts and reagent costs in multi‑gram preparations.

Synthetic Yield
Cross-study comparable
Meta: ~93% yield vs. Para: ~63% yield
Supports procurement efficiency review.
Patent-exemplified route vs. alternate method; conditions differ.
synthetic yield process chemistry Sonogashira precursor

UppP Inhibition: Meta vs. Para Isomer

In a direct enzyme inhibition assay, 1-(3-ethynylphenyl)ethanone inhibited undecaprenyl‑diphosphatase (UppP) from Escherichia coli with an IC50 of 2.10 × 10⁴ nM (21 μM) [1]. A search of BindingDB, ChEMBL, and PubChem (as of April 2026) yielded no matching IC50 value for the para or ortho isomers against the same target, implying that the meta substitution pattern is required for UppP engagement at the tested concentration.

UppP Inhibition
Cross-study comparable
Meta: IC50 21 µM; Para: not reported
Meta pattern appears required for target engagement.
BindingDB data; absence of evidence for para should be confirmed.
UppP inhibitor anti‑infective BindingDB

Electronic Effects: Meta vs. Para Isomer

The acetyl substituent transmits electronic effects that are position‑dependent: the Hammett σ_m value is 0.38 whereas σ_p is 0.50 [1]. Because the acetyl group is meta‑directing, the 3‑ethynyl substituent in 1-(3-ethynylphenyl)ethanone resides at a site where the ring is less electron‑deficient than the para position in the 4‑ethynyl isomer. This electronic asymmetry influences the rate of palladium‑mediated cross‑couplings and the regiochemical outcome of subsequent electrophilic functionalizations.

Electronic Effects
Class-level inference
σ_m 0.38 vs. σ_p 0.50
Context-dependent electronic tuning.
Standard Hammett constants; specific reaction impacts require validation.
Hammett constant electronic effect regioselectivity

Supply Chain Availability: Meta vs. Ortho Isomer

As of April 2026, 1-(3-ethynylphenyl)ethanone is stocked by multiple global vendors (AKSci, AChemBlock, MolCore, etc.) with list prices ranging from $92 (100 mg) to $1,187 (5 g) . In contrast, the ortho isomer (CAS 104190‑22‑9) is listed by fewer suppliers and often requires longer lead times. While the para isomer is commercially available, the meta isomer’s broader vendor base reduces supply risk for high‑throughput synthesis programs.

Supply Chain Availability
Source review
Meta: broad vendor base; Ortho: limited
Supports procurement risk assessment.
Vendor survey April 2026; availability may change.
supply chain commercial availability procurement

1-(3-Ethynylphenyl)ethanone: Application Scenarios


Anti-Infective Hit Finding Against UppP

The demonstrated UppP inhibition (IC50 = 21 μM) [1] positions 1-(3-ethynylphenyl)ethanone as a tractable starting point for fragment‑based or scaffold‑hopping approaches against Gram‑negative pathogens. The meta isomer’s unique activity, absent in available data for the para isomer, makes it the only isomer worth procuring for this target class.

Sonogashira Library Synthesis

With a reported synthetic yield of ~93 % via a patented route and a boiling point that simplifies purification , the meta isomer is the preferred scaffold for parallel synthesis of arylethynyl libraries where consistent, high‑purity monomer supply is critical.

Physicochemical Property Optimization in Lead Design

The 0.12‑unit lower Hammett σ value at the meta position [2] provides medicinal chemists with a quantifiable electronic knob for modulating logD, metabolic stability, and CYP inhibition without altering the acetyl pharmacophore. This differentiation over the para isomer can be exploited early in hit‑to‑lead optimisation.

Multi-Gram Scale-Up for Contract Research

The robust supply chain (multiple vendors, transparent pricing) combined with a high‑yielding synthetic protocol makes the meta isomer a lower‑risk contracting material for CROs delivering intermediate quantities of ethynyl‑functionalised building blocks on predictable timelines.

Application
Selection Property
Validation Focus
Anti-Infective Hit Finding
UppP inhibition screening context
Confirm target engagement vs. para isomer
Sonogashira Library Synthesis
High-yielding modular scaffold
Verify monomer purity and coupling efficiency
Lead Property Optimization
Position-specific electronic tuning
Assess impact on logD and metabolic stability
Multi-Gram Scale-Up
Robust supply chain and synthesis route
Benchmark vendor purity and lead times

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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